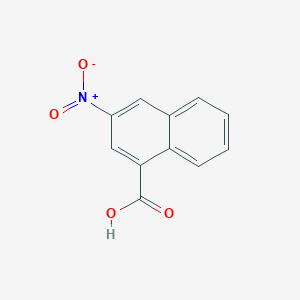
2,4-二氯-6-(异丙基)嘧啶
描述
2,4-Dichloro-6-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2 . It has a molecular weight of 191.06 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,4-Dichloro-6-(propan-2-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-(propan-2-yl)pyrimidine is 1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3 . The InChI key is QOPLCURPYPOIIB-UHFFFAOYSA-N .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine .Physical and Chemical Properties Analysis
2,4-Dichloro-6-(propan-2-yl)pyrimidine is a liquid at room temperature .科学研究应用
Synthesis and Optical Properties
2,4-二氯-6-(异丙基)嘧啶被用于合成各种嘧啶衍生物。例如,使用2,4-二氯-6-甲基嘧啶合成了4-芳基乙烯基-2,6-二(吡啶-2-基)嘧啶。这些化合物表现出强烈的发射溶剂致色性,表明形成了分子内电荷分离的发射态。它们还可作为比色和发光pH传感器,显示出在引入酸后的显著颜色变化和发光切换(Hadad et al., 2011)。
Quantum Chemical Characterization
量子化学方法已被应用于研究嘧啶化合物衍生物中的氢键位点,包括那些源自2,4-二氯-6-(异丙基)嘧啶的化合物。这项研究有助于确定嘧啶衍生物中的主要氢键位点,这对于理解它们的化学反应性和潜在应用至关重要(Traoré et al., 2017)。
合成抗肿瘤化合物
这种化合物也是合成小分子抗癌药物的重要中间体。例如,使用2,4-二氯-6-(异丙基)嘧啶合成的2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶[2,3-d]嘧啶已被证明是哺乳动物双氢叶酸还原酶的有效脂溶性抑制剂,并对某些癌症具有显著活性(Grivsky et al., 1980)。
非线性光学材料
从2,4-二氯-6-(异丙基)嘧啶合成的4,6-二氯-2-(甲磺基)嘧啶已被研究其非线性光学性质。研究包括分子静电势图、氢键络合物的几何参数以及线性和非线性光学行为的分析,表明其适用于非线性光学器件,如光学限幅和开关(Murthy et al., 2019)。
抗菌和抗真菌活性
包括从2,4-二氯-6-(异丙基)嘧啶合成的嘧啶衍生物在内,已显示出强大的抗菌和抗真菌活性。研究重点放在合成新型嘧啶类似物并评估其对各种微生物菌株的有效性(Goudgaon & Sheshikant, 2013)。
作用机制
Target of Action
It is known that pyrimidines, a class of compounds to which 2,4-dichloro-6-(propan-2-yl)pyrimidine belongs, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 2,4-Dichloro-6-(propan-2-yl)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Biochemical Pathways
It is known that pyrimidines play a significant role in various biochemical pathways, including those involved in antibacterial and antimicrobial activities .
Result of Action
It is known that pyrimidines, including 2,4-dichloro-6-(propan-2-yl)pyrimidine, have antibacterial and antimicrobial activities .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture .
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
While specific future directions for 2,4-Dichloro-6-(propan-2-yl)pyrimidine are not mentioned in the search results, there is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity with the serotonin (5-HT) receptor sites .
生化分析
Biochemical Properties
2,4-Dichloro-6-(propan-2-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2,4-Dichloro-6-(propan-2-yl)pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification processes and stress responses. Additionally, 2,4-Dichloro-6-(propan-2-yl)pyrimidine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(propan-2-yl)pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor, preventing the normal function of the enzyme and thereby disrupting the biochemical pathways in which the enzyme is involved. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(propan-2-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-6-(propan-2-yl)pyrimidine is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including prolonged enzyme inhibition and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(propan-2-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 2,4-Dichloro-6-(propan-2-yl)pyrimidine can cause toxicity, including liver damage and disruption of normal metabolic processes .
Metabolic Pathways
2,4-Dichloro-6-(propan-2-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux by inhibiting or modulating the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, 2,4-Dichloro-6-(propan-2-yl)pyrimidine can influence the production of reactive oxygen species, which can further impact cellular metabolism .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(propan-2-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, it has been observed that 2,4-Dichloro-6-(propan-2-yl)pyrimidine can accumulate in the liver, where it exerts its metabolic effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(propan-2-yl)pyrimidine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. The specific localization of 2,4-Dichloro-6-(propan-2-yl)pyrimidine within the cell can determine its biological effects and the pathways it influences .
属性
IUPAC Name |
2,4-dichloro-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLCURPYPOIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289016 | |
| Record name | 2,4-Dichloro-6-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89938-05-6 | |
| Record name | NSC58570 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)



![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)


